![molecular formula C4N2Na2S2 B2381645 [Bis(sodiothio)methylene]malononitrile CAS No. 4885-93-2](/img/structure/B2381645.png)

[Bis(sodiothio)methylene]malononitrile

Vue d'ensemble

Description

“[Bis(sodiothio)methylene]malononitrile” is a chemical compound with the molecular formula C4N2Na2S2 . It is used for research purposes.

Synthesis Analysis

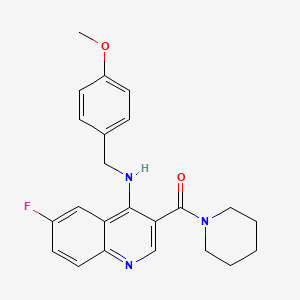

The synthesis of “[Bis(sodiothio)methylene]malononitrile” and similar compounds has been extensively studied. For instance, bis(methylthio)methylene malononitrile has been used as a synthon in the synthesis of new poly-functionalized cyanoiminopyrimidines .Molecular Structure Analysis

The molecular structure of “[Bis(sodiothio)methylene]malononitrile” consists of carbon ©, nitrogen (N), sodium (Na), and sulfur (S) atoms .Chemical Reactions Analysis

“Bis(methylthio)methylene malononitrile” is a versatile reactant that has been used in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Applications De Recherche Scientifique

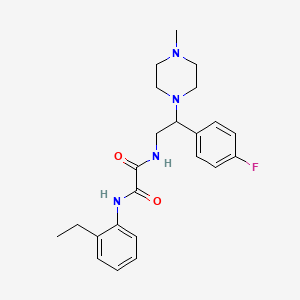

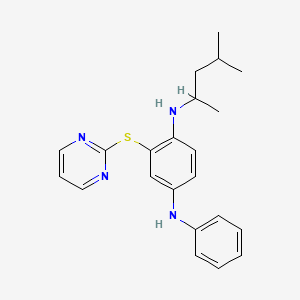

- Application : Researchers have successfully synthesized a series of 4-(alkyl/arylamino)-6-amino-5-cyano-2-cyanoimino-1H-pyrimidines using bis(methylthio)methylene malononitrile, primary amines, and cyanoguanidine. This method provides access to poly-functionalized pyrimidines with potential biological activity .

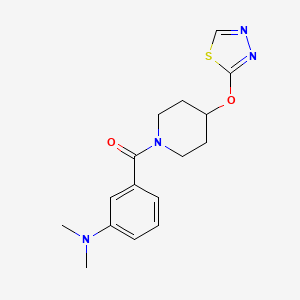

- Application : Researchers use this compound as a precursor reactant to construct various heterocyclic scaffolds, bis-heterocyclic compounds, fused heterocycles, and highly substituted carbocyclic compounds .

- Application : Bis(methylthio)methylene malononitrile, in multicomponent reactions with primary aliphatic/aromatic amines and cyanoguanidine, facilitates the synthesis of 4-(alkyl/arylamino)-2-cyanoimino-1H-pyrimidines. These compounds have potential applications in drug development for bacterial infections, cancer, tuberculosis, and more .

- Application : Researchers utilize 2-[Bis(methylthio)methylene]malononitrile for crafting complex and functional heterocyclic frameworks. Its versatility extends to the synthesis of various heterocyclic scaffolds .

- Application : By incorporating bis(methylthio)methylene malononitrile-derived pyrimidines, researchers explore potential drug candidates for treating bacterial infections, cancer, HIV-1, and other diseases .

Poly-functionalized Cyanoiminopyrimidines Synthesis

Diversity-Oriented Synthesis

Heterocyclic Scaffold Formation

Privileged Reagent in Heterocyclic Synthesis

Drug Development and Medicinal Chemistry

Scaffold Diversity and Lead Optimization

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that the compound has been used extensively in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products have potential applications in medicinal chemistry, indicating that the compound may interact with a wide range of biological targets.

Mode of Action

It’s known that the compound exhibits high reactivity due to the presence of three cn functional groups, an amine, and an α, β-unsaturated alkene part along with a ch acid site . This allows it to participate in various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .

Result of Action

It’s known that the compound has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .

Action Environment

It’s known that the compound can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids , suggesting that its synthesis and stability may be influenced by environmental conditions such as pH and temperature.

Propriétés

IUPAC Name |

disodium;2,2-dicyanoethene-1,1-dithiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S2.2Na/c5-1-3(2-6)4(7)8;;/h7-8H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPPDQPTYJSNO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C([S-])[S-])C#N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N2Na2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Bis(sodiothio)methylene]malononitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)

![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride](/img/structure/B2381567.png)

![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]urea](/img/structure/B2381569.png)

![5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2381570.png)

![2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2381575.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2381577.png)

![N-(3-fluorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2381579.png)

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2381580.png)